2-Ethylisonicotinic acid

描述

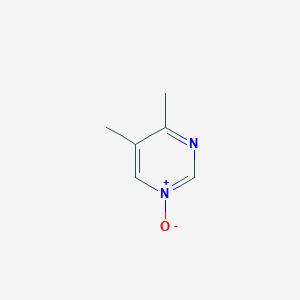

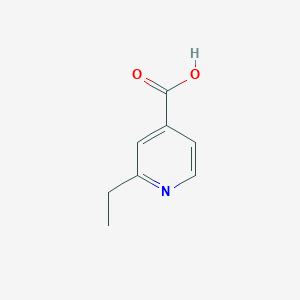

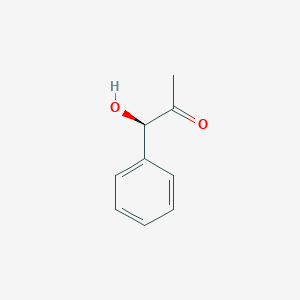

2-Ethylisonicotinic acid is a pyridinemonocarboxylic acid that is isonicotinic acid with an ethyl substituent at position 2 on the ring . It has a role as a metabolite . The molecular formula is C8H9NO2 .

Molecular Structure Analysis

The molecular structure of 2-Ethylisonicotinic acid consists of a pyridine ring with a carboxylic acid group at position 4 and an ethyl group at position 2 . The molecular formula is C8H9NO2, with an average mass of 151.163 Da and a monoisotopic mass of 151.06333 Da .

Chemical Reactions Analysis

While specific chemical reactions involving 2-Ethylisonicotinic acid are not detailed in the search results, it’s worth noting that it is a Bronsted acid, capable of donating a hydron to an acceptor .

科学研究应用

Agriculture: Plant Immunity Inducers

2-Ethylisonicotinic acid has been explored for its potential role in activating plant defenses . It is studied as an elicitor that can stimulate the immune system of plants, making them resistant to infections even before the first symptoms appear . This application is particularly significant in the context of sustainable agriculture and food security.

Medicine: Metabolite in Drug Metabolism

In pharmacology, 2-Ethylisonicotinic acid is identified as a metabolite in the metabolism of certain drugs. It has been found as a product in the metabolic pathways of drugs like ethionamide, which is used in the treatment of tuberculosis . Understanding its role in drug metabolism can lead to improved therapeutic strategies and personalized medicine.

Environmental Science: Ecosystem Management

Research has indicated that derivatives of 2-Ethylisonicotinic acid can be used as systemic acquired resistance (SAR) inducers in plants. This application is crucial for managing plant health and protecting ecosystems from harmful pathogens .

Chemical Synthesis: Green Chemistry

In the field of green chemistry, 2-Ethylisonicotinic acid is involved in the development of ecological methods to produce nicotinic acid from commercially available raw materials. This is important for reducing environmental impact and promoting sustainable industrial practices .

Materials Science: Ionic Liquids

2-Ethylisonicotinic acid plays a role in the preparation of acetate-based ionic liquids . These materials are used in biomass processing, organic synthesis, and electrochemistry, highlighting the compound’s versatility in materials science applications .

Analytical Chemistry: Ionic Equilibria

The compound is relevant in analytical chemistry, particularly in studies involving ionic equilibria . It helps in understanding the principles underlying analytical methods and the calculation of species resulting from equilibria in aqueous solutions .

Pharmacology: ADMET Studies

2-Ethylisonicotinic acid is significant in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. It is one of the metabolites formed during the metabolism of certain pharmacological agents, providing insights into drug efficacy and safety .

未来方向

While specific future directions for 2-Ethylisonicotinic acid are not detailed in the search results, it’s worth noting that similar compounds like iodine clocks have a promising future in materials science . The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .

作用机制

Target of Action

2-Ethylisonicotinic acid is a derivative of isonicotinic acid . Isoniazid, a drug used to treat mycobacterial infections, is a prodrug that must be activated by bacterial catalase . The primary targets of isoniazid are organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii

Mode of Action

The mode of action of isoniazid involves the inhibition of the synthesis of mycolic acids, an essential component of the bacterial cell wall . Once activated, isoniazid inhibits the synthesis of mycoloic acids, leading to bactericidal effects when mycobacteria grow rapidly and bacteriostatic effects when they grow slowly . The mode of action of 2-Ethylisonicotinic acid may be similar, but this needs to be confirmed by further studies.

Biochemical Pathways

Isoniazid, a derivative of isonicotinic acid, is known to interfere with the synthesis of mycolic acids, a key component of the mycobacterial cell wall . This disruption can lead to the death of the bacteria or inhibit their growth.

Pharmacokinetics

It is known that the compound is a metabolite , suggesting that it is produced as a result of metabolic processes

Result of Action

Based on its structural similarity to isonicotinic acid and its derivatives, it may have bactericidal or bacteriostatic effects on mycobacteria

属性

IUPAC Name |

2-ethylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-7-5-6(8(10)11)3-4-9-7/h3-5H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCQSPCQYCXBJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435857 | |

| Record name | 2-ethylpyridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylisonicotinic acid | |

CAS RN |

3376-96-3 | |

| Record name | 2-ethylpyridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the metabolic fate of 2-ethylisonicotinic acid thioamide (ethionamide) in living organisms?

A1: Research indicates that when ethionamide (2-ethyl-4-thiocarbamoylpyridine) is orally administered, it undergoes extensive metabolic conversion in the body. A key transformation is its interconversion with its sulfoxide form, ethionamide sulfoxide. This interconversion occurs rapidly, with both compounds detectable in the bloodstream within 15 minutes of administration, regardless of which form was initially ingested []. This suggests an active metabolic equilibrium between these two forms.

Q2: Does the structure of 2-ethylisonicotinic acid thioamide impact its activity against Mycobacterium tuberculosis?

A2: While the provided abstracts don't delve into specific structure-activity relationship details for 2-ethylisonicotinic acid thioamide, they highlight its potent antimycobacterial activity, particularly against strains resistant to isoniazid [, , ]. This suggests that the structural modifications present in this compound, compared to isoniazid, contribute to its unique activity profile and ability to overcome resistance mechanisms. Further research exploring modifications to the thioamide or the 2-ethyl substituent could elucidate the key structural features responsible for its activity and guide the development of novel analogs with improved efficacy.

Q3: What are the potential benefits of 2-ethylisonicotinic acid thioamide in treating tuberculosis?

A3: The provided research suggests that 2-ethylisonicotinic acid thioamide, known as ethionamide, holds promise as an antituberculosis treatment, especially against drug-resistant strains. The fact that it demonstrates activity against isoniazid-resistant bacilli [] highlights its potential to address the growing challenge of multidrug-resistant tuberculosis. This characteristic makes it a valuable asset in combating infections where first-line treatments like isoniazid are no longer effective.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B49425.png)

![2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid](/img/structure/B49443.png)